In Vitro H2-Receptor Antagonist Potency (pA2) of Tiotidine vs. Cimetidine, Ranitidine, and Etintidine
Tiotidine demonstrates significantly higher antagonist potency at the histamine H2-receptor compared to the benchmark compound cimetidine and other early-generation H2-antagonists in a standardized isolated tissue assay [1].
| Evidence Dimension | In vitro H2-receptor antagonist potency (pA2 value) |
|---|---|
| Target Compound Data | pA2 = 7.3 |
| Comparator Or Baseline | Cimetidine (pA2 = 6.2), Ranitidine (pA2 = 6.7), Etintidine (pA2 = 6.6) |
| Quantified Difference | Tiotidine is >12.6-fold more potent than cimetidine (10^(7.3-6.2) = 12.6); ~4-fold more potent than ranitidine (10^(7.3-6.7) = 4.0). |
| Conditions | Isolated spontaneously beating guinea-pig right atrium |
Why This Matters
This quantifiable difference in intrinsic potency ensures that lower concentrations of Tiotidine are required to achieve effective receptor blockade in vitro, minimizing potential off-target effects and enabling more precise pharmacological dissection of H2-mediated responses.
- [1] Cavanagh RL, et al. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine. J Pharmacol Exp Ther. 1983 Jan;224(1):171-9. PMID: 6129316. View Source
